

Perchloromethyl Mercaptan: A Historical and Technical Overview of its Chemical Applications

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Compound Name: *Perchloromethyl mercaptan*

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An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Perchloromethyl mercaptan (PMM), systematically named trichloromethanesulfenyl chloride (CCl_3SCl), is a highly reactive organosulfur compound that has played a niche but significant role in the history of industrial and military chemistry. First synthesized in 1873, this yellow, oily liquid is characterized by a powerful, acrid odor.^{[1][2]} Its history is marked by a brief, early application in chemical warfare, followed by a much longer and more impactful legacy as a crucial intermediate in the synthesis of a variety of commercial products, most notably agricultural fungicides.^{[1][2][3]}

This technical guide provides a comprehensive overview of the historical applications of **perchloromethyl mercaptan**, detailing its synthesis, key chemical reactions, and the experimental protocols that defined its use.

Physical and Chemical Properties

Perchloromethyl mercaptan is a dense, nonflammable liquid that is insoluble in water, with which it slowly reacts.^{[2][4]} Its high reactivity is central to its utility in chemical synthesis.

Property	Value	Reference
Molecular Formula	CCl ₄ S	[5]
Molecular Weight	185.87 g/mol	[2][5]
Appearance	Yellow, oily liquid	[1][6]
Odor	Unbearable, acrid, foul	[1][2]
Boiling Point	147-148 °C (420-421 K)	[2]
Melting Point	-44 °C (229 K)	[2]
Density	~1.72 g/cm ³	[2][4]
Solubility in Water	Insoluble, reacts	[2][4]

Historical Synthesis: The Rathke Method and Its Evolution

The foundational method for producing **perchloromethyl mercaptan** was developed by the German chemist Bernhard Rathke in 1873.[2][5][7] This process, involving the catalyzed chlorination of carbon disulfide (CS₂), remained the primary industrial manufacturing route for decades.

The core reaction proceeds as follows: CS₂ + 3Cl₂ → CCl₃SCl + SCl₂ 2CS₂ + 5Cl₂ → 2CCl₃SCl + S₂Cl₂

A significant challenge in the Rathke method is the formation of undesired byproducts, particularly carbon tetrachloride (CCl₄) and sulfur monochloride (S₂Cl₂).[2][7] The boiling point of sulfur monochloride is very close to that of PMM, making their separation by distillation difficult.[7]

Over the years, numerous improvements to the original Rathke method were patented to enhance yield and selectivity. These included:

- Alternative Catalysts: While iodine was the traditional catalyst, later processes employed activated carbon or heterogeneous catalysts like lead acetate on magnesium silicate to

improve efficiency and reduce byproduct formation.[7][8]

- Reaction Additives: The introduction of difunctional carbonyl compounds was found to suppress the formation of carbon tetrachloride and sulfur monochloride.[8][9]
- Process Control: Optimizing reaction temperature (below 30-50°C) and avoiding actinic radiation (sunlight) were crucial to prevent the further chlorination of PMM into carbon tetrachloride.[10]

Experimental Protocol: Rathke Synthesis of Perchloromethyl Mercaptan (1873)

This protocol is based on the principles described by Rathke and subsequent refinements.

Objective: To synthesize **perchloromethyl mercaptan** by the chlorination of carbon disulfide.

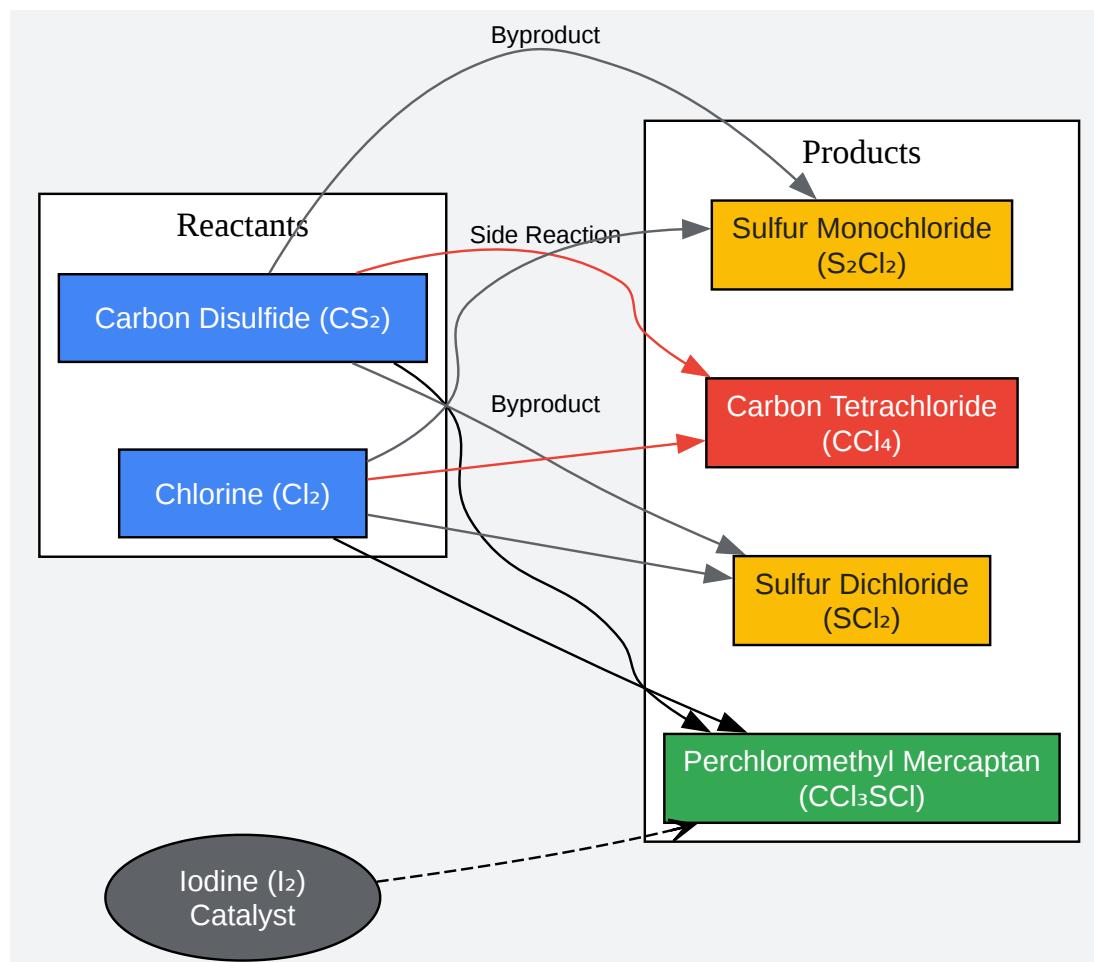
Materials:

- Carbon disulfide (CS₂)
- Chlorine gas (Cl₂)
- Iodine (I₂), catalyst (0.1-1.0% by weight of CS₂)
- Reaction vessel equipped with a gas inlet tube, a stirrer, a thermometer, and a reflux condenser (protected from light).
- Cooling bath (ice-water or other refrigerant).
- Distillation apparatus.

Procedure:

- Charge the reaction vessel with carbon disulfide and the iodine catalyst.
- Cool the mixture to a temperature between 0°C and 10°C using the cooling bath.

- Begin bubbling dry chlorine gas through the carbon disulfide solution at a controlled rate, ensuring the temperature does not exceed 30°C.[10] Vigorous stirring is maintained throughout the reaction.
- Continue the chlorination until the reaction mixture's weight gain indicates the appropriate molar ratio of chlorine has been added.
- Once the reaction is complete, pass a stream of dry nitrogen or air through the mixture to remove any dissolved excess chlorine and hydrogen chloride.
- The crude product is then transferred to a distillation apparatus.
- Fractional distillation is performed to separate the desired **perchloromethyl mercaptan** from lower-boiling byproducts like carbon tetrachloride and sulfur dichloride, and higher-boiling sulfur monochloride.[2][7] The fraction boiling at approximately 147-148°C is collected as pure **perchloromethyl mercaptan**.



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Caption: Rathke synthesis of **perchloromethyl mercaptan** from carbon disulfide.

Historical Applications

Chemical Warfare Agent

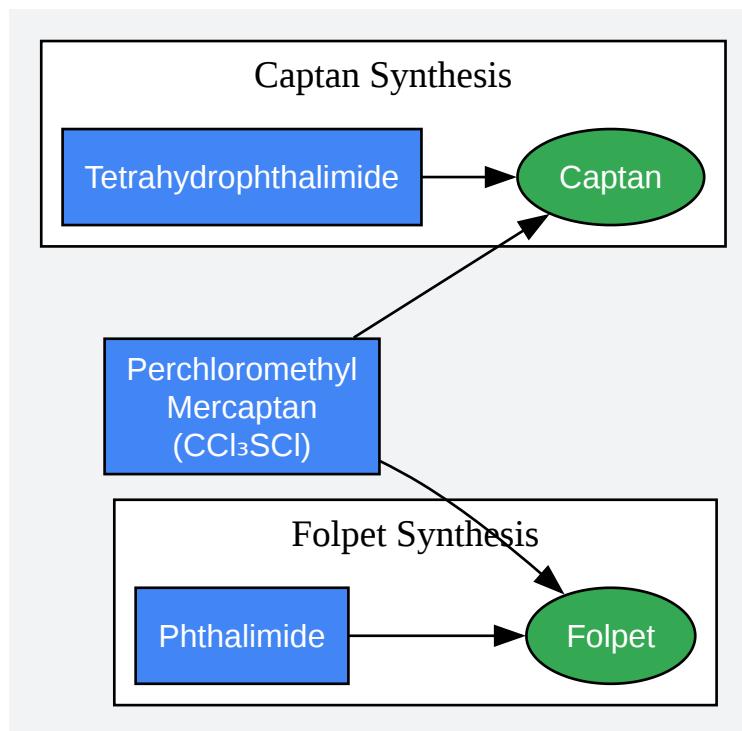
The first large-scale application of **perchloromethyl mercaptan** was as a chemical warfare agent, known as "Clairsit," used by the French army in 1915 during the Battle of Champagne in World War I.[1][2] It was employed for its potent irritant effects on the eyes, skin, and respiratory tract.[4][11] However, its use as a weapon was short-lived and ultimately abandoned for several practical reasons:[1][2]

- Strong Warning Properties: Its intensely unpleasant odor provided a clear warning, allowing soldiers to don protective masks.[1]
- Decomposition: It readily decomposed in the presence of iron and steel, making it problematic for use in metallic shells.[1][2]
- Effective Filtration: The vapor was easily removed by the charcoal filters used in gas masks of the era.[1][2]

Intermediate in Chemical Manufacturing

The most enduring and commercially significant application of **perchloromethyl mercaptan** has been as a versatile intermediate in the synthesis of organic compounds.[1][7] Its high reactivity, stemming from the electrophilic sulfur atom, makes it a valuable building block.

Fungicides: The primary historical and modern use of PMM is in the production of the phthalimide class of fungicides, particularly Captan and Folpet.[1][2][3] These broad-spectrum fungicides have been vital in agriculture for protecting crops from fungal diseases.[12] The synthesis involves the reaction of **perchloromethyl mercaptan** with the sodium salt of an imide, such as tetrahydropthalimide or phthalimide.



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Caption: Synthesis pathway for Captan and Folpet fungicides using PMM.

Dyes and Other Chemicals: Historically, PMM was also used as an intermediate in the manufacture of certain dyes and other specialty chemicals, including bacteriocides, germicides, and pharmaceuticals.^{[7][10]} It is also a precursor for producing thiophosgene (CSCl_2), another important reagent in organic sulfur chemistry.^[5]

Experimental Protocol: Synthesis of Captan

This protocol illustrates the primary application of PMM as a chemical intermediate.

Objective: To synthesize the fungicide Captan from **perchloromethyl mercaptan** and tetrahydropthalimide.

Materials:

- **Perchloromethyl mercaptan (PMM)**
- 1,2,3,6-Tetrahydropthalimide

- Sodium hydroxide (NaOH) solution
- An appropriate solvent (e.g., water, toluene)
- Reaction vessel with stirrer, thermometer, and addition funnel.

Procedure:

- Prepare a solution or slurry of the sodium salt of tetrahydropthalimide. This is typically done by dissolving tetrahydropthalimide in an aqueous sodium hydroxide solution in the reaction vessel.
- Cool the resulting solution.
- Slowly add **perchloromethyl mercaptan** to the cooled solution via the addition funnel with constant, vigorous stirring. The reaction is exothermic and the temperature should be carefully controlled.
- After the addition is complete, continue stirring the mixture for a period to ensure the reaction goes to completion.
- The solid product, Captan, precipitates from the solution.
- The precipitate is collected by filtration.
- The collected solid is washed with water to remove any unreacted starting materials and inorganic salts (NaCl).
- The final product is dried to yield crude Captan, which can be further purified by recrystallization if necessary.

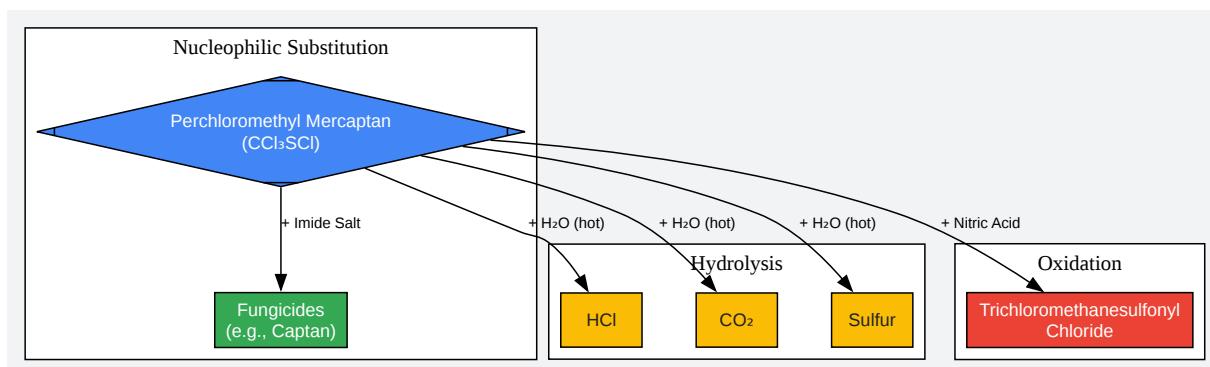
Key Chemical Reactions

The utility of **perchloromethyl mercaptan** stems from its distinct reactivity. The molecule has two primary reaction sites: the highly electrophilic sulfur atom and the trichloromethyl group.

- Nucleophilic Substitution: The sulfur-chlorine bond is readily cleaved by nucleophiles. This is the key reaction in the synthesis of fungicides like Captan, where an imide anion acts as the

nucleophile.[5]

- Hydrolysis: PMM reacts slowly with water and moisture, and more rapidly with hot water, to decompose into hydrochloric acid, carbon dioxide, and sulfur.[2][4]
 - Controlled Hydrolysis: Under specific conditions, controlled hydrolysis can yield chlorocarbonylsulfenyl chloride (Cl-S-C(=O)-Cl).[2]
- Oxidation: Strong oxidizing agents like nitric acid can oxidize PMM to trichloromethanesulfonyl chloride ($\text{CCl}_3\text{SO}_2\text{Cl}$), a solid compound.[2]
- Decomposition: Upon heating, it decomposes into toxic and corrosive gases, including phosgene, hydrogen chloride, and sulfur dioxide.[4][5] It also reacts with iron and steel, evolving carbon tetrachloride.[1][4]



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